molecular formula C12H17NS B8556301 1-(Phenylmethyl)piperidine-4-thiol

1-(Phenylmethyl)piperidine-4-thiol

Cat. No. B8556301
M. Wt: 207.34 g/mol
InChI Key: YOZROYVCQMOCRW-UHFFFAOYSA-N
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Patent
US05340824

Procedure details

The 1-benzyl-4-mercaptopiperidine may be prepared in the following manner: 8 g of 1-benzyl-4-acetylthiopiperidine dissolved in 85 cm3 of a 6% aqueous solution of sodium hydroxide are stirred under a nitrogen stream for 16 hours. 10 cm3 of acetic acid and 57.5 g of ammonium sulphate are added to this solution. The mixture is then extracted with two times 100 cm3 of diethyl ether and the organic phase is dried over anhydrous magnesium sulphate and concentrated to dryness at 40° C. under reduced pressure (20 mm of mercury; 2.7 kPa). 5.5 g of 1-benzyl-4-mercaptopiperidine are thus directly isolated in the form of an oil which is used as it is in subsequent synthesis.
Name
1-benzyl-4-mercaptopiperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-benzyl-4-acetylthiopiperidine
Quantity
8 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
57.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N=C1N(CC[S:9][CH:10]2[CH2:15][CH2:14][N:13]([CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[CH2:12][CH2:11]2)C2C=CC(OC(F)(F)F)=CC=2S1.C(N1CCC(SC(=O)C)CC1)C1C=CC=CC=1.C(O)(=O)C.S([O-])([O-])(=O)=O.[NH4+].[NH4+]>[OH-].[Na+]>[CH2:16]([N:13]1[CH2:14][CH2:15][CH:10]([SH:9])[CH2:11][CH2:12]1)[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:3.4.5,6.7|

Inputs

Step One
Name
1-benzyl-4-mercaptopiperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=C1SC2=C(N1CCSC1CCN(CC1)CC1=CC=CC=C1)C=CC(=C2)OC(F)(F)F
Step Two
Name
1-benzyl-4-acetylthiopiperidine
Quantity
8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)SC(C)=O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
57.5 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
are stirred under a nitrogen stream for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture is then extracted with two times 100 cm3 of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over anhydrous magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness at 40° C. under reduced pressure (20 mm of mercury; 2.7 kPa)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)S
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.